Debromohymenialdisine

Descripción general

Descripción

La debromohymenialdisina es un alcaloide de pirrol aislado de esponjas marinas, particularmente de las especies Stylissa y Axinella . Es conocido por sus potentes actividades biológicas, que incluyen propiedades antiinflamatorias y anticancerígenas . Este compuesto ha despertado un gran interés debido a su capacidad para inhibir las proteínas quinasas, convirtiéndolo en un valioso candidato para la investigación farmacéutica .

Métodos De Preparación

La debromohymenialdisina se aísla principalmente de esponjas marinas mediante procesos de extracción y purificación . La extracción implica la extracción con solventes seguida de técnicas cromatográficas para purificar el compuesto . Las rutas sintéticas para la debromohymenialdisina implican la ciclización de precursores apropiados bajo condiciones de reacción específicas . Los métodos de producción industrial aún están en desarrollo, con investigaciones en curso que se centran en optimizar el rendimiento y la pureza del compuesto a través de enfoques biotecnológicos .

Análisis De Reacciones Químicas

La debromohymenialdisina experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales, lo que lleva a diferentes derivados.

Sustitución: Puede sufrir reacciones de sustitución, particularmente en el anillo de pirrol, para formar varios derivados sustituidos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones son típicamente derivados de la debromohymenialdisina con grupos funcionales modificados .

Aplicaciones Científicas De Investigación

Chemical Properties and Isolation

Debromohymenialdisine is primarily isolated from marine sponge species such as Stylissa and Axinella. The extraction process typically involves the use of solvents like butanol, followed by purification techniques such as high-performance liquid chromatography. Its chemical formula is , with a molecular weight of approximately 245.23 g/mol .

Chemistry

In the realm of chemistry, this compound serves as a model compound for studying the reactivity and properties of pyrrole alkaloids. Its unique structure allows researchers to explore various chemical reactions and interactions that are pivotal in understanding similar compounds.

Biology

This compound has demonstrated significant biological activity, particularly in regulating inflammatory responses. Studies indicate that it effectively inhibits the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in co-culture models involving Caco-2 epithelial cells and THP-1 macrophages. This anti-inflammatory effect is attributed to its ability to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) translocation into the nucleus, thereby down-regulating inflammatory pathways .

Medicine

The medicinal applications of this compound are particularly promising in the treatment of inflammation-related diseases such as inflammatory bowel disease (IBD), osteoarthritis, and Alzheimer’s disease. Its role as a stable inhibitor of checkpoint kinase 2 (Chk2) positions it as a potential therapeutic agent that can arrest cell cycles involved in DNA repair or apoptosis in cancerous cells . Furthermore, its inhibitory effects on cyclin-dependent kinases suggest applications in cancer therapy by targeting cell cycle regulation.

Biochemical Mechanisms

This compound interacts with several key proteins:

- Activated CDC42 Kinase 1 (ACK1) : Involved in cell signaling pathways that regulate cellular processes.

- Dual Specificity Protein Kinase CLK1 : Plays a crucial role in RNA splicing; interactions with this compound may influence splicing events critical for gene expression regulation.

The compound's ability to modulate these proteins highlights its potential in treating various diseases characterized by dysregulated signaling pathways.

Inflammatory Bowel Disease (IBD)

In a controlled study using an intestinal co-culture model, this compound was shown to significantly reduce the expression of inflammatory markers induced by lipopolysaccharides (LPS). The treatment led to decreased levels of IL-6, IL-1β, and prostaglandin E2 at concentrations ranging from 1 to 5 μM. Additionally, it promoted the expression of heme oxygenase-1 (HO-1), an important anti-inflammatory mediator .

Cancer Research

This compound's role as a Chk2 inhibitor has been investigated in various cancer cell lines. Its ability to induce apoptosis and inhibit proliferation suggests that it could be developed into a novel anticancer agent targeting specific signaling pathways involved in tumor growth .

Mecanismo De Acción

La debromohymenialdisina ejerce sus efectos principalmente a través de la inhibición de las proteínas quinasas, como Chk2 y CLK1 . Interfiere con las vías de señalización involucradas en la regulación del ciclo celular y la apoptosis, lo que lleva a la supresión de la proliferación de células cancerosas . Además, modula las respuestas inflamatorias al inhibir la vía del factor nuclear kappa-light-chain-enhancer de las células B activadas (NF-kB) y promover la translocación nuclear del factor nuclear eritroide 2 relacionado con el factor 2 (Nrf2) .

Comparación Con Compuestos Similares

La debromohymenialdisina es única entre los alcaloides de pirrol debido a sus efectos inhibitorios específicos sobre las proteínas quinasas . Los compuestos similares incluyen:

Hymenialdisina: Otro alcaloide de pirrol con actividades biológicas similares, pero que difiere en su patrón de bromación.

Staurosporina: Un conocido inhibidor de la proteína quinasa con un espectro de actividad más amplio.

Indirubina: Un alcaloide bis-indólico con propiedades inhibitorias de la quinasa, utilizado en la medicina tradicional.

Actividad Biológica

Debromohymenialdisine (DBH) is a pyrrole alkaloid derived from marine sponges, particularly from the species Stylissa. It has garnered attention due to its diverse biological activities, particularly as a potent inhibitor of checkpoint kinases, which play a critical role in the DNA damage response and cell cycle regulation. This article delves into the biological activity of DBH, focusing on its anti-inflammatory, antibacterial, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

DBH has the molecular formula and is characterized by its unique pyrrole structure. The compound exhibits stability and effectiveness as an inhibitor of Chk2, with an IC50 value of approximately 3.5 μM .

1. Anti-inflammatory Effects

Recent studies have highlighted DBH's potential in treating inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis. It was shown to significantly reduce the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α in an in vitro model using co-cultured THP-1 macrophages and Caco-2 cells. The treatment with DBH led to down-regulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through inhibition of NF-kB translocation into the nucleus .

Table 1: Inhibitory Effects of DBH on Cytokine Production

| Cytokine | Control (pg/mL) | DBH Treatment (pg/mL) | % Inhibition |

|---|---|---|---|

| IL-6 | 1500 | 200 | 86.7 |

| IL-1β | 1200 | 100 | 91.7 |

| TNF-α | 1000 | 150 | 85.0 |

2. Antibacterial Activity

DBH has demonstrated significant antibacterial properties against various strains of bacteria. Its mechanism involves disrupting bacterial cell functions, making it a candidate for developing new antimicrobial agents.

Table 2: Antibacterial Activity of DBH

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Bacillus subtilis | 8 |

3. Anticancer Properties

As a checkpoint kinase inhibitor, DBH is being explored for its potential in cancer therapy. It effectively induces cell cycle arrest in cancer cells by inhibiting Chk1 and Chk2 pathways, thus preventing tumor progression .

Case Study: DBH in Cancer Treatment

A study investigated the effects of DBH on human cancer cell lines, showing that it caused significant apoptosis in breast cancer cells through activation of caspases and modulation of Bcl-2 family proteins . The findings suggest that DBH could serve as a lead compound for developing new anticancer therapies.

The biological activities of DBH are primarily attributed to its ability to inhibit key protein kinases involved in cell cycle regulation:

- Chk2 Inhibition : Blocks G2/M transition in the cell cycle.

- NF-kB Pathway Modulation : Reduces inflammation by inhibiting NF-kB translocation.

- Caspase Activation : Induces apoptosis in cancer cells.

Propiedades

IUPAC Name |

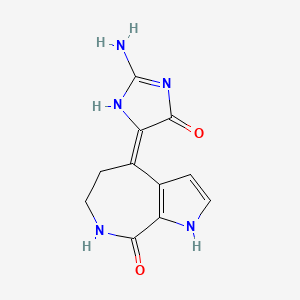

(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O2/c12-11-15-8(10(18)16-11)6-2-4-14-9(17)7-5(6)1-3-13-7/h1,3,13H,2,4H2,(H,14,17)(H3,12,15,16,18)/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRJOQGKGMHTOO-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CNC(=O)C2=C(/C1=C\3/C(=O)NC(=N3)N)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415332 | |

| Record name | Debromohymenialdisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125118-55-0, 75593-17-8 | |

| Record name | Debromohymenialdisine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Debromohymenialdisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Debromohymenialdisine has been identified as a potent inhibitor of checkpoint kinases Chk1 and Chk2. [, ] These kinases play crucial roles in the DNA damage checkpoint response, which halts the cell cycle to allow for DNA repair. []

ANone: By inhibiting Chk1 and Chk2, this compound disrupts the G2 checkpoint, a critical control point that prevents cells with damaged DNA from entering mitosis. [, , ] This disruption can lead to premature entry into mitosis and subsequent cell death, particularly in cancer cells that rely heavily on the G2 checkpoint due to a defective G1 checkpoint. [, ]

ANone: Research indicates that this compound can sensitize cancer stem cells to radiation therapy by inhibiting the DNA damage checkpoint response mediated by CHK1/2. This suggests a potential therapeutic strategy for targeting these treatment-resistant cells. []

ANone: this compound has a molecular formula of C11H9BrN6O and a molecular weight of 317.15 g/mol. [, ]

ANone: Various spectroscopic techniques, including 1D & 2D NMR and MS, are employed for structural characterization of this compound. [, ] NMR analysis reveals the presence of distinct signals attributed to tautomerism in DMSO solutions. []

ANone: The provided research primarily focuses on this compound's biological activity and lacks detailed information regarding its material compatibility and stability under various environmental conditions.

ANone: this compound is not reported to possess catalytic properties. Its primary mode of action is through binding and inhibiting specific protein kinases, particularly Chk1 and Chk2. [, ]

ANone: Yes, computational modeling, specifically molecular docking studies, has been employed to understand this compound's interaction with its target protein, Chk2. [] Docking simulations confirmed that this compound binds to the ATP-binding pocket of Chk2, explaining its competitive inhibitory mechanism. [, ]

ANone: The provided research primarily focuses on this compound's cellular and molecular activities and does not provide detailed information about its stability or formulation strategies.

ANone: The provided research focuses on the scientific aspects of this compound and does not discuss SHE regulations or compliance. Such information would be addressed during the later stages of drug development and commercialization.

ANone: The provided research primarily focuses on this compound's cellular and molecular activities and does not provide detailed information about its ADME properties.

ANone: this compound's efficacy has been evaluated in various in vitro models, including cell-based assays assessing G2 checkpoint inhibition, cytotoxicity against cancer cell lines (e.g., MCF-7, HCT116), and kinase inhibition assays. [, , ] Additionally, in vivo studies utilizing mouse xenograft models have investigated its potential in enhancing radiotherapy efficacy and targeting cancer stem cells. []

ANone: While this compound exhibits promising anticancer activity, research also indicates potential cytotoxicity towards non-cancerous cells. [, ] Further investigation is crucial to fully elucidate its safety profile and assess potential long-term effects.

ANone: Key milestones in this compound research include:

- Isolation and Identification: Initially isolated from marine sponges like Stylotella aurantium and Axinella sp., its unique structure and potential bioactivity sparked scientific interest. [, , , ]

- Target Identification: Identifying Chk1 and Chk2 as its primary molecular targets marked a significant advancement, linking its activity to the crucial DNA damage checkpoint pathway. [, ]

- Mechanism of Action: Elucidating its competitive inhibition of Chk1 and Chk2, particularly its binding to the ATP-binding pocket, provided crucial insights into its molecular mode of action. [, ]

- Cancer Stem Cell Targeting: Recent studies demonstrating its ability to enhance radiotherapy efficacy and target cancer stem cells have opened new avenues for therapeutic development. []

ANone: Research on this compound exemplifies the power of interdisciplinary approaches, integrating knowledge from:

- Natural Product Chemistry: Isolation, purification, and structural characterization techniques were crucial for its initial discovery and understanding its chemical properties. [, , , ]

- Biochemistry and Molecular Biology: Identifying its molecular targets, elucidating its mechanism of action, and investigating its effects on cell cycle regulation required expertise from these fields. [, , , , ]

- Cancer Biology and Pharmacology: Evaluating its efficacy in various cancer models, including cell lines and xenografts, necessitates expertise in these areas. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.